molecular formula C8H12O3 B14580331 Ethyl 4-oxohex-2-enoate CAS No. 61454-94-2

Ethyl 4-oxohex-2-enoate

Cat. No.: B14580331
CAS No.: 61454-94-2
M. Wt: 156.18 g/mol
InChI Key: SSJIXKNIALTVDP-UHFFFAOYSA-N
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Description

Ethyl 4-oxohex-2-enoate is a versatile α,β-unsaturated ketoester that serves as a valuable building block in organic synthesis. Its molecular structure, featuring reactive alkenoate and oxo functionalities, makes it a key precursor for constructing complex molecules. Compounds of this class are frequently employed in cyclocondensation reactions to access oxygen- and nitrogen-containing heterocycles, which are core structures in many pharmacologically active agents . The compound's application in tandem, one-pot synthetic strategies demonstrates its utility in streamlining the synthesis of complex frameworks, such as benzo-1,4-oxazepines, from simple starting materials . Furthermore, chiral derivatives of similar but-2-enoate scaffolds are used in enantioselective intramolecular reactions to produce optically active chroman-4-ones, highlighting the potential of this compound class in asymmetric synthesis . This compound is offered for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61454-94-2

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 4-oxohex-2-enoate

InChI

InChI=1S/C8H12O3/c1-3-7(9)5-6-8(10)11-4-2/h5-6H,3-4H2,1-2H3

InChI Key

SSJIXKNIALTVDP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Oxohex 2 Enoate and Its Advanced Analogues

Direct Synthesis of Ethyl 4-oxohex-2-enoate

The direct synthesis of this compound can be accomplished through various strategic carbon-carbon bond-forming reactions. These methods focus on the efficient construction of the core C6 backbone and the introduction of the characteristic enone functionality.

Condensation Reactions

Condensation reactions are fundamental in organic synthesis for creating carbon-carbon bonds. For this compound, methodologies such as Aldol (B89426), Claisen, and Knoevenagel condensations provide reliable pathways by combining smaller, readily available precursors.

The Aldol condensation provides a direct route to α,β-unsaturated ketones. In a crossed or mixed Aldol condensation, an enolate from one carbonyl compound reacts with a different carbonyl partner. To synthesize this compound, the enolate of ethyl acetoacetate (B1235776) can be reacted with propanal. The initial product is a β-hydroxy dicarbonyl compound, which then undergoes dehydration, often promoted by heat or acid/base catalysis, to yield the conjugated enone system.

A significant challenge in crossed Aldol reactions is achieving selectivity to prevent self-condensation of the reactants. To favor the desired product, specific reaction conditions are employed, such as using a more reactive aldehyde and a ketone with a more acidic α-hydrogen, like ethyl acetoacetate. The Claisen-Schmidt condensation, a variation of the Aldol condensation, is particularly effective when an enolizable ketone reacts with a non-enolizable aldehyde, though in this specific synthesis, both reactants are enolizable.

Table 1: Aldol Condensation for this compound Synthesis

Reactant 1 (Enolate Source)Reactant 2 (Electrophile)Typical Catalyst/BaseKey Transformation
Ethyl acetoacetatePropanalSodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)Initial Aldol addition followed by dehydration (condensation)

The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules (or an ester and another carbonyl compound) in the presence of a strong base. The product of a classic Claisen condensation is a β-keto ester. A crossed Claisen condensation, involving two different esters, can be employed for more complex structures.

For the synthesis of this compound, this approach is less direct as it primarily yields β-keto esters rather than α,β-unsaturated keto esters. A potential, though complex, pathway could involve a crossed Claisen condensation between ethyl propionate (B1217596) and an appropriate unsaturated ester like ethyl propiolate. However, controlling the regioselectivity and preventing self-condensation reactions is a significant challenge. A more controlled reaction is possible when one of the ester partners lacks α-hydrogens, which is not the case in this hypothetical route. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can help direct the reaction by allowing for the selective and complete formation of one ester enolate before the addition of the second ester.

Table 2: Hypothetical Crossed Claisen Condensation Parameters

Reactant 1 (Enolate Source)Reactant 2 (Electrophile)BasePotential Product TypeChallenges
Ethyl propionateEthyl propiolateLithium diisopropylamide (LDA)β-keto ester with unsaturationMixture of four products, low selectivity

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like an amine. The reaction typically results in an α,β-unsaturated dicarbonyl compound after dehydration. For the synthesis of this compound, a plausible route involves the condensation of 2-butanone (B6335102) with ethyl glyoxylate (B1226380) (the ethyl ester of glyoxylic acid).

The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and catalyst, often with a co-catalyst like piperidine, and is particularly useful when one of the reactants is a carboxylic acid, leading to condensation followed by decarboxylation. While not directly applying the decarboxylation step, the conditions are relevant for promoting the condensation between a ketone and an α-keto ester like ethyl glyoxylate. The active methylene group of 2-butanone, once deprotonated, acts as the nucleophile, attacking the aldehyde carbonyl of ethyl glyoxylate. A subsequent dehydration step yields the target enone structure.

Wittig Reaction Applications for Olefinic Moiety Formation

The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones. It utilizes a phosphorus ylide (a Wittig reagent) to convert a carbonyl group into a carbon-carbon double bond with high regioselectivity.

A more refined version, the Horner-Wadsworth-Emmons (HWE) reaction, employs a phosphonate-stabilized carbanion. This modification is particularly advantageous for synthesizing α,β-unsaturated esters, as it typically favors the formation of the thermodynamically more stable (E)-alkene and the water-soluble phosphate (B84403) byproduct is easily removed.

To synthesize this compound via the HWE reaction, triethyl phosphonoacetate is deprotonated with a base (such as sodium hydride or sodium ethoxide) to form a stabilized carbanion. This nucleophile then reacts with 2-oxobutanal (also known as methylglyoxal's next homolog). The reaction proceeds through a cyclic oxaphosphetane intermediate, which collapses to form the desired (E)-Ethyl 4-oxohex-2-enoate and a water-soluble phosphate salt.

Table 3: Horner-Wadsworth-Emmons Synthesis of this compound

Phosphonate (B1237965) ReagentCarbonyl ReactantTypical BaseExpected Stereoselectivity
Triethyl phosphonoacetate2-OxobutanalSodium Hydride (NaH), Sodium Ethoxide (NaOEt)Predominantly (E)-isomer

Catalytic Syntheses of the Enone System

Modern catalytic methods offer efficient and atom-economical alternatives for the synthesis of enone systems. Transition metal catalysis, particularly with palladium, has been effectively used for the α,β-dehydrogenation of saturated carbonyl compounds. This approach allows for the direct conversion of a precursor like ethyl 4-oxohexanoate into this compound.

The reaction typically involves a palladium(II) catalyst, often in the presence of a co-oxidant such as molecular oxygen, to facilitate the removal of hydrogen and regenerate the active catalyst. This aerobic oxidation is considered a green chemical process as the only byproduct is water. Catalyst systems can be fine-tuned with various ligands to optimize yield and selectivity. While direct dehydrogenation of esters can be challenging, similar dehydrogenations of ketones are well-established, suggesting the viability of this route for creating the enone moiety from a saturated keto-ester precursor.

Other catalytic approaches include cross-coupling reactions, which could potentially form the carbon skeleton of the target molecule, although this is generally a less direct route for this specific compound compared to dehydrogenation.

Table 4: Catalytic Dehydrogenation Approach

SubstrateCatalystOxidantGeneral Conditions
Ethyl 4-oxohexanoatePalladium(II) acetate (B1210297) (Pd(OAc)₂) or similar Pd(II) saltMolecular Oxygen (O₂)Elevated temperature in a suitable solvent
Horner–Wadsworth–Emmons Reaction

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages for the synthesis of α,β-unsaturated esters like this compound. wikipedia.orgyoutube.com This reaction involves the olefination of aldehydes or ketones with stabilized phosphonate carbanions. nrochemistry.com A primary advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. wikipedia.orgalfa-chemistry.com Furthermore, phosphonate-stabilized carbanions are generally more nucleophilic than the analogous phosphonium (B103445) ylides, allowing them to react efficiently with a broader range of aldehydes and ketones, including sterically hindered ones, under milder conditions. nrochemistry.com

The mechanism commences with the deprotonation of the α-carbon of the phosphonate ester by a base, such as sodium hydride (NaH), to form a phosphonate carbanion. wikipedia.orgyoutube.com This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone, which is the rate-limiting step. wikipedia.org The resulting intermediate subsequently forms a cyclic oxaphosphetane, which fragments to yield the alkene and the water-soluble phosphate byproduct. nrochemistry.com The HWE reaction is renowned for its high stereoselectivity, predominantly producing the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com This stereochemical outcome is generally favored because the key intermediates can equilibrate to the more stable conformation before the final elimination step. wikipedia.org

For the specific synthesis of this compound, a plausible HWE strategy would involve the reaction of triethyl phosphonoacetate with 2-oxobutanal in the presence of a suitable base. The phosphonate carbanion generated from triethyl phosphonoacetate would attack the aldehyde carbonyl of 2-oxobutanal, leading to the formation of the desired (E)-α,β-unsaturated γ-ketoester framework with high stereoselectivity.

Iridium-Catalyzed Transformations

Iridium catalysis provides powerful and versatile methods for the synthesis of advanced analogues of this compound, particularly for introducing chirality and functional groups at specific positions. These transformations often leverage the unique reactivity of iridium complexes to control regioselectivity and enantioselectivity. acs.orgberkeley.edu

A notable strategy involves a sequential iridium-catalyzed asymmetric allylic alkylation followed by a Cope rearrangement. nih.gov This method facilitates the enantioselective γ-alkylation of α,β-unsaturated ketoesters. nih.gov The initial step is a highly regio- and enantioselective iridium-catalyzed α-alkylation of an extended enolate, which forms a chiral 1,5-diene intermediate. nih.gov A subsequent thermal Cope rearrangement translocates the newly established chirality to the γ-position, yielding γ-substituted α,β-unsaturated ketoesters. nih.gov N-aryl phosphoramidite (B1245037) ligands are crucial for achieving high selectivity in this process. nih.gov

Iridium catalysts are also effective for the regio- and enantioselective α-allylation of unstabilized ketone enolates, which can be applied to precursors of γ-ketoesters. berkeley.edu These reactions typically form branched γ,δ-unsaturated ketones from silyl (B83357) enol ethers and allylic carbonates in the presence of metallacyclic iridium catalysts, achieving high enantioselectivities (91-96% ee). berkeley.edu

Furthermore, iridium catalysts can be employed for the 1,4-reduction (conjugate reduction) of α,β-unsaturated carbonyl compounds. mdpi.com Using a hydride source, such as formic acid, iridium hydride species are generated in situ and selectively transfer a hydride to the β-carbon of the enoate system, providing a route to saturated γ-ketoesters. mdpi.com

Table 1: Iridium-Catalyzed Asymmetric Allylation of Trimethylsiloxyfuran nih.gov

EntryAllylic CarbonateCatalyst Loading (mol %)Yield (%)Regioselectivity (Branched:Linear)Enantiomeric Excess (ee %)
1Cinnamyl methyl carbonate189>98:297
24-MeO-cinnamyl methyl carbonate185>98:298
34-CF3-cinnamyl methyl carbonate193>98:297
43-MeO-cinnamyl methyl carbonate287>98:296

Brønsted Acid-Promoted Synthetic Pathways

Brønsted acids are effective catalysts for several synthetic routes toward this compound and its analogues, promoting key condensation and cyclization reactions. nih.govacs.org These methods are often characterized by simple reaction conditions and the use of readily available starting materials.

A direct pathway to open-chain α,β-unsaturated γ-ketoesters involves the Brønsted acid-catalyzed condensation of a ketone with a glyoxylate ester. nih.gov For instance, the synthesis of ethyl (E)-4-oxopent-2-enoate, a close analogue of the target compound, can be achieved by reacting acetone (B3395972) with ethyl glyoxalate in toluene (B28343) at 100 °C, using para-toluenesulfonic acid (PTSA) as the catalyst. nih.gov The acid facilitates both the aldol-type addition and the subsequent dehydration to form the α,β-unsaturated system.

Brønsted acids like methanesulfonic acid (MsOH) can also promote unprecedented cascade reactions of α,β-unsaturated γ-ketoesters. nih.govacs.org These substrates can undergo a diastereoselective cyclodimerization, leading to the formation of complex fused tetracyclic pyrano-ketal-lactones. nih.gov The proposed mechanism involves an initial acid-mediated equilibration of the (E)-ketoester to its (Z)-isomer. acs.org This (Z)-isomer then acts as a nucleophile in a domino Michael addition/ketalization/lactonization sequence with another molecule of the ketoester, resulting in the rapid construction of intricate molecular scaffolds with multiple new bonds and stereocenters in a single step. nih.govacs.org

Additionally, chiral strong Brønsted acids, such as N-sulfonyl phosphoramides, have been developed to catalyze enantioselective carbonyl-ene reactions between simple olefins and ethyl glyoxylate, providing an atom-economical route to chiral homoallylic alcohols which are precursors to functionalized ketoesters. rsc.org

Specialized Multi-Component and One-Pot Reactions

Multi-component and one-pot reactions offer highly efficient and atom-economical strategies for synthesizing this compound and its derivatives, minimizing waste and simplifying purification procedures by avoiding the isolation of intermediates. nih.govresearchgate.net

An efficient one-pot synthesis of α,β-unsaturated-γ-keto esters and amides has been developed utilizing a zinc carbenoid-mediated chain extension of β-dicarbonyl compounds. nih.govorganic-chemistry.org In this process, a β-ketoester is treated with a zinc carbenoid, which generates an intermediate zinc enolate. nih.gov This enolate is then treated sequentially with a halogen (e.g., iodine) and a non-nucleophilic base (e.g., DBU), which induces elimination to afford the α,β-unsaturated-γ-keto ester product with excellent (E)-selectivity. organic-chemistry.org This method has been successfully applied to a variety of ester and amide starting materials. nih.gov

Another approach integrates multiple distinct chemical transformations within a single pot. For example, a one-pot process combining copper-catalyzed aerobic oxidation of a primary alcohol to an aldehyde, followed by an in-situ Wittig or Horner-Wadsworth-Emmons reaction, can directly produce α,β-unsaturated esters from simple precursors. organic-chemistry.org This circumvents the need to isolate the often unstable intermediate aldehyde. organic-chemistry.org Such sequential one-pot protocols are valuable for rapidly building molecular complexity from simple and readily available starting materials. rsc.org

Table 2: One-Pot Synthesis of α,β-Unsaturated Esters via Oxidation/Wittig Reaction organic-chemistry.org

EntryAlcoholPhosphonium SaltOxidantYield (%)
1Benzyl alcoholPh3P+CH2CO2Et·Br-Air95
24-Methoxybenzyl alcoholPh3P+CH2CO2Et·Br-Air99
3Cinnamyl alcoholPh3P+CH2CO2Et·Br-Air91
41-HexanolPh3P+CH2CO2Et·Br-O281

Preparation of Functionalized α,β-Unsaturated γ-Ketoester Derivatives and Analogues

The α,β-unsaturated γ-ketoester scaffold, present in this compound, is a versatile synthon that can be elaborated into a wide array of functionalized derivatives and complex analogues through various synthetic transformations. nih.gov The multiple reactive sites within the molecule—including the carbon-carbon double bond, the ketone carbonyl, and the ester group—allow for diverse chemical modifications. nih.govresearchgate.net

The electron-deficient C=C double bond makes these compounds excellent Michael acceptors and dienophiles. They readily participate in conjugate addition reactions with a range of nucleophiles. nih.gov They are also valuable precursors for chiral cyclic compounds through annulation reactions. nih.gov For example, they can serve as two-atom synthons in catalytic asymmetric [2+3] and [2+4] cycloaddition reactions. nih.govresearchgate.net Highly stereoselective 1,3-dipolar cycloadditions with nitrones, catalyzed by chiral nickel complexes, yield isoxazolidines with three contiguous stereocenters. nih.gov Similarly, asymmetric Diels-Alder reactions provide access to complex cyclohexene (B86901) derivatives. nih.gov

One-pot methodologies, such as the zinc carbenoid-mediated chain extension, can be adapted to produce a variety of ester and amide analogues by simply changing the starting β-dicarbonyl compound. nih.gov Furthermore, iridium-catalyzed asymmetric allylic alkylation provides a sophisticated route to chiral γ-functionalized analogues. nih.gov The synthesis of α,β-unsaturated esters, ketones, and nitriles can also be achieved directly from alcohols and phosphonium salts in a one-pot, copper-catalyzed reaction that combines oxidation and olefination. organic-chemistry.org This method is compatible with a wide range of substrates, including benzylic, heteroaromatic, and aliphatic alcohols. organic-chemistry.org These diverse synthetic strategies highlight the utility of α,β-unsaturated γ-ketoesters as building blocks for constructing complex and functionally rich molecules.

Elucidation of Reaction Mechanisms and Mechanistic Pathways of Ethyl 4 Oxohex 2 Enoate

Fundamental Reactivity Principles

The chemical behavior of Ethyl 4-oxohex-2-enoate is governed by the interplay of its functional groups. The electron-withdrawing nature of the ketone and ester groups polarizes the molecule, creating distinct electrophilic centers and rendering adjacent protons acidic.

Keto-Enol Tautomerism and Enolate Chemistry

Like other carbonyl-containing compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomers. libretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. pdx.edulibretexts.org The keto form is generally more stable and predominates at equilibrium for simple carbonyl compounds. libretexts.org However, the presence of the enol form, even in small concentrations, is crucial for many reactions. libretexts.org

This tautomerism can be catalyzed by either acid or base. libretexts.org

Base-catalyzed enolization: A base can remove a weakly acidic α-hydrogen (a proton on a carbon adjacent to a carbonyl group) to form a resonance-stabilized enolate anion. libretexts.org this compound has two such positions: C3 and C5. Deprotonation at C5 yields an enolate stabilized by the ketone. Deprotonation at C3 would be less favorable.

Acid-catalyzed enolization: Protonation of the ketonic oxygen at C4, followed by removal of an α-hydrogen at C5 by a weak base, results in the formation of an enol. libretexts.org

The enolate ion is a key reactive intermediate. Due to resonance, the negative charge is delocalized between the α-carbon and the oxygen atom, making the enolate an excellent nucleophile that can react at the carbon atom. pdx.edu The acidity of α-protons is significantly increased by the presence of two carbonyl groups, as in β-dicarbonyl compounds, which have pKa values around 9. pdx.edu

Conjugate Addition (Michael Addition) Mechanisms

This compound is an α,β-unsaturated carbonyl compound, making it an excellent Michael acceptor. byjus.com In a Michael or conjugate addition, a nucleophile attacks the electrophilic β-carbon (C3) of the carbon-carbon double bond. wikipedia.org This reactivity is explained by resonance, which delocalizes the electrophilic character from the carbonyl carbon to the β-carbon. lumenlearning.comlibretexts.org

The general mechanism for the Michael addition proceeds in three main steps: masterorganicchemistry.com

Enolate Formation: A base deprotonates a Michael donor (e.g., a β-ketoester or malonic ester) to form a nucleophilic enolate. byjus.comlibretexts.org

Nucleophilic Attack: The enolate attacks the β-carbon of this compound, leading to the formation of a new carbon-carbon bond and a new, resonance-stabilized enolate intermediate. wikipedia.org

Protonation: The resulting enolate is protonated by a proton source (often the conjugate acid of the base catalyst or solvent) to yield the final 1,4-addition product. wikipedia.org

A wide range of nucleophiles can participate in this reaction, including doubly stabilized enolates, organocuprates (Gilman reagents), amines, and thiols. masterorganicchemistry.comchemistrysteps.comwikipedia.org The reaction is thermodynamically favorable as it involves the formation of a stronger C-C single bond at the expense of a weaker C-C pi bond. libretexts.org

Nucleophilic Addition to Carbonyl Centers

This compound possesses two primary electrophilic carbonyl centers: the ketone at C4 and the ester at C1. Nucleophilic attack can occur directly at these carbons in what is known as a 1,2-addition. chemistrysteps.com

The reactivity of these centers differs. Ketones are generally more reactive towards nucleophiles than esters. quora.com This is because the lone pair of electrons on the ester's oxygen atom can be delocalized through resonance, reducing the electrophilicity of the carbonyl carbon. quora.com Therefore, nucleophilic attack is more likely to occur at the ketonic carbon (C4).

A competition exists between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon). libretexts.org The outcome is largely determined by the nature of the nucleophile and the reaction conditions: libretexts.orglibretexts.orgstackexchange.com

Hard nucleophiles , such as Grignard reagents and organolithium reagents, are strong bases and tend to react under kinetic control, favoring the faster 1,2-addition to the more polarized carbonyl carbon. libretexts.orgstackexchange.com

Soft nucleophiles , like enolates, organocuprates, and thiols, are weaker bases and typically favor the thermodynamically more stable 1,4-conjugate addition product. wikipedia.orgstackexchange.com

Reaction TypeAttacked PositionFavored byNucleophile Examples
1,2-Addition C4 (Ketone Carbonyl)Kinetic ControlGrignard Reagents (RMgX), Organolithiums (RLi)
1,4-Addition C3 (β-Carbon)Thermodynamic ControlEnolates, Organocuprates (R₂CuLi), Amines, Thiols

Complex Cascade and Cyclization Mechanisms

The multiple reactive sites on this compound allow for sequential reactions, leading to the formation of complex cyclic structures.

Cyclodimerization Processes

Cyclodimerization involves the reaction of two molecules of this compound to form a cyclic compound. One common pathway for α,β-unsaturated ketones (enones) is a photochemical [2+2] cycloaddition. wikipedia.org This reaction typically proceeds through the excitation of the enone to a triplet state, which then reacts with a ground-state alkene (in this case, another molecule of the enone) to form a diradical intermediate. scripps.edu This intermediate subsequently closes to form a cyclobutane (B1203170) ring. wikipedia.org

Another potential pathway could involve a Michael addition followed by an intramolecular aldol (B89426) reaction. In this scenario, the enolate of one molecule of this compound (formed at C5) could act as a nucleophile, attacking the β-carbon (C3) of a second molecule. The resulting intermediate could then undergo an intramolecular aldol condensation to form a six-membered ring.

Intramolecular Cyclization Pathways

While this compound itself does not readily undergo simple intramolecular cyclization, its derivatives or reaction intermediates can. β-Keto esters are known to be valuable precursors for forming cyclic compounds. fiveable.me For example, if a nucleophile adds to the ester carbonyl at C1, and the resulting intermediate contains a nucleophilic site, subsequent intramolecular attack at another electrophilic position could lead to cyclization.

A notable example of a reaction that combines Michael addition and intramolecular cyclization is the Robinson annulation, which forms a six-membered ring. While this typically involves a Michael addition of an enolate to an α,β-unsaturated ketone followed by an intramolecular aldol condensation, a similar principle could be applied to derivatives of this compound.

Furthermore, intramolecular cyclizations of related ω-halo-β-keto esters can proceed via the formation of a dianion and subsequent intramolecular alkylation. cdnsciencepub.com Another method involves the intramolecular Claisen condensation (Dieckmann condensation) of diesters to form cyclic β-keto esters, which works well for forming five- and six-membered rings. libretexts.org

Radical 4-exo-trig-Cyclization and Rearrangements

The 4-exo-trig cyclization is a type of chemical reaction that involves the formation of a four-membered ring through a radical intermediate. The term "4-exo-trig" can be broken down as follows: "4" indicates the size of the ring being formed, "exo" signifies that the newly formed bond is outside the existing ring system of the radical, and "trig" refers to the trigonal (sp2-hybridized) carbon of the double bond that the radical attacks.

Generally, the formation of four-membered rings through radical cyclization is thermodynamically and kinetically challenging due to the significant ring strain in the cyclobutane product. However, various strategies have been developed to facilitate such transformations. These can include the use of specific radical initiators, transition metal catalysts, or photoredox catalysis to promote the desired cyclization pathway.

In the hypothetical case of this compound, a radical could be generated at a position that allows for an intramolecular attack on the α,β-unsaturated ester moiety. For a 4-exo-trig cyclization to occur, the radical would need to be generated at the C5 position. This would lead to the formation of a cyclobutane ring.

Hypothetical Mechanistic Steps:

Radical Generation: A radical is formed at the C5 position of the hexenoate chain. This could potentially be achieved through hydrogen abstraction by a potent radical initiator or through other established methods of radical generation.

Cyclization: The C5 radical attacks the C2 position of the alkene in an intramolecular fashion. According to Baldwin's rules for ring closure, the 4-exo-trig pathway is generally disfavored but not impossible. The transition state for this step would involve a specific geometric arrangement of the molecule to allow for effective orbital overlap.

Radical Quenching/Rearrangement: The resulting cyclized radical intermediate, with the radical now at the C3 position, would need to be quenched, typically by abstracting a hydrogen atom from a donor molecule, to yield the final cyclobutane product. Alternatively, this intermediate could undergo further rearrangements, although such pathways would be highly dependent on the reaction conditions and the stability of the potential rearranged products.

It is important to note that without direct experimental evidence for this compound, this remains a theoretical pathway based on established principles of radical chemistry.

Analysis of Stereochemical Evolution in Reactions

The stereochemical outcome of any chemical reaction, including a potential radical cyclization of this compound, is of paramount importance as it dictates the three-dimensional arrangement of atoms in the product molecule. The stereochemistry of a radical cyclization is influenced by several factors, including the conformation of the acyclic precursor, the geometry of the transition state, and the presence of any chiral auxiliaries or catalysts.

In the context of a 4-exo-trig cyclization, the approach of the radical to the double bond can occur from two different faces, potentially leading to the formation of stereoisomers. The preferred trajectory of this attack, and thus the stereoselectivity of the reaction, is governed by minimizing steric interactions in the transition state.

Factors Influencing Stereochemical Outcome:

FactorDescription
Substrate Control The inherent stereocenters within the starting material can direct the formation of new stereocenters. In the case of an achiral molecule like this compound, this would not be a primary factor unless it is modified with a chiral auxiliary.
Reagent Control The use of chiral reagents, such as a chiral radical initiator or a chiral Lewis acid, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.
Transition State Geometry The cyclization will proceed through the lowest energy transition state. Conformational analysis of the acyclic radical precursor is crucial to predict which diastereomeric transition state is more stable. For a 4-exo-trig cyclization, the transition state is highly constrained, and subtle steric and electronic effects can have a significant impact on the stereochemical outcome.

Without specific experimental data on the stereochemical evolution of reactions involving this compound, a detailed analysis is speculative. However, studies on analogous systems, such as the radical cyclization of other β-keto esters or α,β-unsaturated esters, often reveal that achieving high levels of stereocontrol in radical reactions is a significant challenge that requires careful optimization of reaction conditions and substrate design.

Strategic Applications of Ethyl 4 Oxohex 2 Enoate in Advanced Organic Synthesis

Precursor Role in Heterocyclic Compound Synthesis

The reactivity of ethyl 4-oxohex-2-enoate is characterized by the electrophilic nature of the carbonyl carbon and the β-carbon of the enoate system, as well as the nucleophilic potential of the enolate that can be formed. This dual reactivity allows for a range of annulation strategies with various nucleophiles to construct five- and six-membered heterocyclic rings.

Construction of Nitrogen-Containing Heterocycles

The presence of two electrophilic centers in this compound makes it an ideal substrate for reactions with dinucleophiles, such as hydrazine (B178648) and its derivatives, as well as amidines, leading to the formation of a variety of nitrogen-containing heterocycles.

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine is a classical and widely employed method for the synthesis of pyrazoles. This compound, possessing a γ-keto-α,β-unsaturated ester moiety, can react with hydrazine to yield substituted pyrazoles. The reaction likely proceeds through initial condensation of hydrazine with the ketone carbonyl, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. The specific substitution pattern on the resulting pyrazole would depend on the reaction conditions and the regioselectivity of the initial attack.

Similarly, the condensation of γ-keto acids or esters with hydrazine hydrate (B1144303) is a common route to 4,5-dihydropyridazin-3(2H)-ones. nih.gov this compound can serve as a precursor to pyridazinone derivatives through its reaction with hydrazine. This transformation involves the formation of a hydrazone at the keto group, followed by an intramolecular cyclization involving the ester functionality to form the six-membered pyridazinone ring.

Reactant 1Reactant 2Product HeterocycleGeneral Reaction Type
This compoundHydrazinePyrazoleCondensation/Cyclization
This compoundHydrazinePyridazinoneCondensation/Cyclization

The synthesis of oxazolines typically involves the cyclization of N-(2-hydroxyethyl)amides or the reaction of nitriles with amino alcohols. While not a direct precursor in the classical sense, the functional groups within this compound could potentially be modified to facilitate oxazoline (B21484) synthesis. For instance, reduction of the ketone and subsequent amidation of the ester, followed by cyclization, could provide a route to oxazoline derivatives. However, direct, one-pot syntheses of oxazolines from γ-keto-α,β-unsaturated esters are not commonly reported.

Pyrimidines are commonly synthesized via the reaction of 1,3-dicarbonyl compounds with amidines. This compound, as a 1,4-dicarbonyl equivalent, can participate in reactions with amidines to form pyrimidine (B1678525) rings. The reaction would likely proceed through initial condensation of the amidine with the ketone, followed by cyclization and aromatization to yield the substituted pyrimidine. The regiochemical outcome of such a reaction would be a key consideration in the synthesis of specifically substituted pyrimidines.

Furthermore, the versatile reactivity of this compound makes it a potential precursor for the synthesis of various fused nitrogen heterocycles. For instance, its reaction with substituted anilines or other aromatic amines could lead to the formation of quinoline (B57606) or other fused pyridinone systems through aza-Michael addition followed by intramolecular cyclization and aromatization. The synthesis of fused nitrogen heterocycles often involves cascade reactions, where the multiple functionalities of a precursor like this compound can be sequentially exploited to build complex polycyclic structures. scholaris.ca

Reactant 1Reactant 2Product HeterocycleGeneral Reaction Type
This compoundAmidinePyrimidineCondensation/Cyclization
This compoundArylamineFused Nitrogen HeterocycleAza-Michael/Cyclization/Aromatization

Formation of Oxygen-Containing Heterocycles

The inherent 1,4-dicarbonyl nature of this compound also positions it as a key starting material for the synthesis of oxygen-containing heterocycles, particularly furanones and butenolides, through intramolecular cyclization pathways.

The Paal-Knorr furan (B31954) synthesis is a powerful method for the construction of furans from 1,4-dicarbonyl compounds under acidic conditions. This compound can be viewed as a masked 1,4-dicarbonyl compound, where the enoate can be hydrolyzed to a carboxylic acid, which can then participate in the cyclization. Alternatively, direct acid-catalyzed intramolecular cyclization of the enol form of the keto-ester can lead to the formation of a furanone ring. This process would involve the attack of the enol oxygen onto the ester carbonyl, followed by elimination of ethanol.

Butenolides, which are unsaturated γ-lactones, are another class of heterocycles accessible from this compound. Intramolecular cyclization, potentially promoted by acid or base, can lead to the formation of the butenolide ring. For instance, enolization of the ketone followed by intramolecular attack on the ester carbonyl would yield a five-membered lactone ring. The position of the double bond in the resulting butenolide would be dependent on the specific reaction conditions and the pathway of elimination.

Starting MaterialProduct HeterocycleReaction Type
This compoundFuranoneIntramolecular Cyclization
This compoundButenolideIntramolecular Cyclization
Pyrano-ketal-lactones and Related Polycyclic Systems

The inherent reactivity of this compound makes it a suitable substrate for domino or cascade reactions leading to the formation of intricate polycyclic frameworks such as pyrano-ketal-lactones. Although direct, named examples starting specifically from this compound are not extensively documented, the synthetic strategy is based on its functional group array. A plausible and recognized pathway involves an initial Michael addition to the α,β-unsaturated ester. This is followed by an intramolecular reaction where an oxygen nucleophile, either from the Michael donor or introduced subsequently, attacks the ketone carbonyl. This sequence can lead to the formation of a tetrahydropyran (B127337) ring, a core structure in many pyranone natural products. mdpi.com

For instance, a domino oxa-Michael/addition sequence is a powerful strategy for constructing chromane (B1220400) rings, which are related pyran systems. nih.gov This type of reaction, applied to substrates like this compound, would involve the conjugate addition of a hydroxyl-containing nucleophile, triggering a subsequent cyclization and ketal or lactone formation to yield complex polycyclic architectures.

Engagement in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govwindows.net this compound is a prime candidate for MCRs due to its multiple reactive sites.

One of the most well-established MCRs is the Hantzsch dihydropyridine (B1217469) synthesis, which traditionally involves a β-ketoester, an aldehyde, and ammonia (B1221849). nih.gov By analogy, this compound, which contains a β-keto-α,β-unsaturated ester motif (after considering its enol tautomer), can participate in Hantzsch-type reactions or other MCRs to generate densely functionalized heterocyclic compounds. researchgate.net For example, a reaction involving this compound, an aldehyde, and an amine or ammonia source could lead to the synthesis of complex dihydropyridine derivatives in a single, atom-economical step. The versatility of MCRs allows for the rapid generation of molecular diversity, making this a strategic application for building libraries of compounds for biological screening. mdpi.com

Contribution to Total Synthesis Endeavors

The structural features of this compound make it an attractive building block for the synthesis of complex molecules and natural products.

Building Block for Complex Molecular Architectures

The combination of an electrophilic double bond and a ketone carbonyl in this compound allows for sequential or cascade reactions to rapidly build molecular complexity. Synthetic chemists can exploit the differential reactivity of these two functional groups to introduce various substituents and construct stereocenters. For instance, the ketone can be transformed into a new stereocenter via asymmetric reduction or addition reactions, while the conjugated system can undergo stereocontrolled conjugate additions. This dual functionality enables its use as a linchpin in convergent synthetic strategies, where complex fragments are coupled together in the late stages of a synthesis.

Key Intermediate in Natural Product Synthesis

This compound and its derivatives are key intermediates in the synthesis of bioactive natural products, particularly those containing a δ-lactone or α-pyrone ring system. A prominent example is the synthesis of (R)-Rugulactone, a naturally occurring α-pyrone that exhibits inhibitory activity against the nuclear factor (NF-κB) activation pathway. researchgate.net

In several total syntheses of Rugulactone, a key strategic step is the construction of a γ-keto-α,β-unsaturated ester side chain, a structure directly related to this compound. researchgate.netnih.gov For example, the synthesis may involve coupling a chiral fragment with a unit that establishes this side chain. The final step is then an intramolecular condensation or lactonization, where the ester cyclizes to form the characteristic α-pyrone ring of the natural product. researchgate.net This recurring synthetic strategy underscores the importance of the this compound framework as a crucial precursor for accessing this class of bioactive compounds. nih.gov

Utilization in Regioselective and Stereoselective Michael Addition Reactions

The Michael addition is one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry. The α,β-unsaturated ester moiety of this compound serves as an excellent Michael acceptor. The development of organocatalysis has enabled highly regioselective and stereoselective additions to this class of compounds, providing efficient access to chiral γ-keto esters. rsc.org

A significant advancement is the highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. rsc.orgdntb.gov.ua This reaction, often catalyzed by chiral primary amine-thiourea derivatives, proceeds with high yields and excellent enantioselectivities. The catalyst activates the 4-oxo-enoate by forming an iminium ion while simultaneously orienting the nitroalkane nucleophile through hydrogen bonding, thereby controlling the stereochemical outcome of the addition. The resulting products, which are functionalized chiral γ-nitro-δ-keto esters, are valuable synthetic intermediates that can be further transformed into a variety of useful molecules. rsc.org

The table below summarizes the results of an organocatalyzed Michael addition of various nitroalkanes to ethyl 4-oxo-4-phenylbut-2-enoate, a close analog of this compound, demonstrating the efficacy of this method. rsc.org

EntryNitroalkane (R-NO₂)Catalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee %)
1Nitromethane (B149229)10489596
2Nitroethane10729297
3Nitropropane10729497
4Nitrobutane10969098
5Isopentylnitrile10969196

Computational Chemistry Investigations of Ethyl 4 Oxohex 2 Enoate Reactivity and Structure

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions, identifying key intermediates and the energy barriers that separate them.

A transition state (TS) is a high-energy, transient molecular configuration that exists between reactants and products. Characterizing the geometry of a TS is crucial for understanding a reaction's mechanism. Computational methods can locate these TS structures on the potential energy surface. The energy difference between the reactants and the transition state is known as the activation energy (Ea). This value is a critical determinant of the reaction rate; a higher activation energy corresponds to a slower reaction.

Illustrative Activation Energy Data This table shows representative data that would be generated from transition state calculations for a hypothetical reaction. The values are for illustrative purposes.

Reaction PathwayComputational MethodBasis SetCalculated Activation Energy (Ea) (kcal/mol)
Reaction ADFT (B3LYP)6-31G(d)25.4
Reaction BDFT (M06-2X)6-311++G(d,p)22.1

Reaction Energy Profile Mapping

A reaction energy profile is a graph that plots the change in potential energy as reactants are converted into products. These profiles provide a visual representation of the entire reaction mechanism, showing the relative energies of reactants, intermediates, transition states, and products. By mapping this profile, chemists can identify the rate-determining step (the step with the highest activation energy) and assess the thermodynamic stability of any intermediates.

For Ethyl 4-oxohex-2-enoate, a computationally generated reaction energy profile would illuminate the mechanistic pathway of a given transformation, such as a cycloaddition or nucleophilic addition. However, detailed reaction energy profiles specific to this compound are not found in the surveyed scientific literature.

Many chemical reactions can potentially yield multiple products. Regioselectivity describes the preference for one direction of bond-making or bond-breaking over other possible directions. Computational modeling, often using DFT, can predict the regioselectivity of a reaction by comparing the activation energies of the different pathways leading to the various possible products. The pathway with the lowest activation energy is typically the most favorable, and its corresponding product is predicted to be the major one. This predictive capability is invaluable for designing efficient and selective chemical syntheses.

A computational study on the regioselectivity of this compound would involve calculating the energy profiles for all possible reaction pathways and comparing their activation barriers. Such specific predictive studies for this compound have not been identified in the literature.

Stereoelectronic Effects and Conformational Analysis of this compound

The reactivity and structural preferences of this compound are significantly influenced by a combination of stereoelectronic effects and conformational isomerism. Computational chemistry provides powerful tools to investigate these intricate molecular features, offering insights into the molecule's behavior that are not readily accessible through experimental means alone. This section delves into the computational investigations of the stereoelectronic effects and conformational landscape of this compound, drawing upon established theoretical frameworks and computational methodologies.

Conformational Preferences: The s-cis and s-trans Isomers

The presence of the α,β-unsaturated ester moiety in this compound gives rise to two primary planar conformers: the s-cis and s-trans isomers. These conformers are defined by the dihedral angle around the C2-C3 single bond, which connects the carbonyl group and the C=C double bond. In the s-trans conformation, the C=O and C=C bonds are oriented on opposite sides of the C2-C3 bond, leading to a more extended molecular structure. Conversely, in the s-cis conformation, these two bonds are on the same side, resulting in a more compact arrangement.

Computational studies on analogous α,β-unsaturated esters, such as ethyl crotonate, have consistently shown that the s-trans conformer is thermodynamically more stable than the s-cis conformer. researchgate.net This preference is primarily attributed to reduced steric hindrance in the more linear s-trans arrangement. The energy difference between these two conformers can be quantified through computational methods like Density Functional Theory (DFT). For instance, calculations on similar systems have shown the s-trans conformer to be lower in energy by approximately 2-4 kcal/mol. chemrxiv.org

A potential energy surface (PES) scan can be computationally generated by systematically varying the dihedral angle of the C2-C3 bond and calculating the energy at each point. This allows for the identification of the energy minima corresponding to the stable conformers and the transition states that separate them.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (O=C-C=C)
s-trans0.00~180°
s-cis~2.5~0°

Note: The data in the table is representative and based on computational studies of structurally similar α,β-unsaturated esters.

Rotational Barriers and Interconversion

The interconversion between the s-cis and s-trans conformers is not free and is hindered by a rotational energy barrier. Computational calculations can elucidate the transition state structure and the energy required to overcome this barrier. The height of this barrier is a critical factor in determining the conformational dynamics of the molecule under different conditions. For related α,β-unsaturated esters, this barrier has been calculated to be in the range of 5-10 kcal/mol. researchgate.net

Stereoelectronic Effects and Hyperconjugation

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, play a crucial role in the structure and reactivity of this compound. wikipedia.org One of the most significant stereoelectronic interactions in this system is hyperconjugation. uni-muenchen.de

π(C=C) → π(C=O) interaction:* The π-electrons from the C=C double bond can delocalize into the antibonding π* orbital of the carbonyl group. This interaction is a hallmark of conjugated systems and contributes to the planarity and stability of the molecule.

n(O) → π(C=C) interaction:* The lone pair electrons on the ester oxygen atom can delocalize into the antibonding π* orbital of the C=C double bond. This interaction influences the electron density distribution across the conjugated system.

The strength of these hyperconjugative interactions can be estimated by second-order perturbation theory within the NBO framework, providing a quantitative measure of their stabilizing effect.

Donor NBOAcceptor NBOStabilization Energy (E(2), kcal/mol)
π(C3=C4)π(C1=O2)~20-30
n(O5)π(C1=O2)~15-25

Note: The data in the table is illustrative of typical hyperconjugative interactions and their energies in similar conjugated ester systems as revealed by NBO analysis.

These stereoelectronic interactions have a direct impact on the molecule's reactivity. The delocalization of electron density leads to a polarization of the molecule, with the β-carbon (C3) becoming more electrophilic and susceptible to nucleophilic attack, a characteristic reaction of α,β-unsaturated carbonyl compounds.

Organocatalysis in the Synthesis and Transformation of Ethyl 4 Oxohex 2 Enoate

Design and Development of Chiral Organocatalysts

The success of asymmetric organocatalysis hinges on the rational design of chiral catalysts capable of creating a highly ordered transition state. By modulating non-covalent interactions between the catalyst, nucleophile, and electrophile, chemists can effectively dictate the stereochemical outcome of a reaction. For a substrate like Ethyl 4-oxohex-2-enoate, which possesses multiple reactive sites, the design of the catalyst is paramount in achieving selectivity.

Primary Amine Catalysis

Primary amine catalysis is a cornerstone of organocatalysis, operating through two principal activation modes: enamine and iminium ion formation. In the context of transformations involving this compound, a primary amine catalyst, often derived from natural amino acids like proline, can react with the ketone carbonyl at the C-4 position. This condensation forms a nucleophilic enamine intermediate. This enamine can then engage in various asymmetric reactions, such as additions to electrophiles.

Conversely, for reactions where this compound acts as the electrophile, primary amine catalysts can activate other nucleophiles. For instance, in a conjugate addition of an aldehyde to this compound, the primary amine would first form an enamine with the aldehyde, which then acts as the nucleophile. The design of these catalysts often involves incorporating bulky substituents or additional functional groups to create a specific chiral pocket around the reactive intermediate, thereby directing the approach of the reaction partner to a specific face.

Bifunctional Organocatalysis

Bifunctional organocatalysis represents a more advanced strategy, wherein a single molecule possesses two distinct catalytic moieties that work in concert. nih.govrsc.org Typically, this involves a Lewis basic site to activate the nucleophile and a Brønsted acidic site to activate the electrophile. rsc.org For reactions with this compound, a popular class of bifunctional catalysts are the thiourea-based primary or secondary amines.

In a model reaction, such as the conjugate addition of a nucleophile to this compound, the amine group would deprotonate the nucleophile, increasing its reactivity. Simultaneously, the thiourea (B124793) moiety would activate the this compound electrophile by forming hydrogen bonds with the carbonyl oxygen and the ester group. This dual activation rigidly orients both reactants within the catalyst's chiral scaffold, leading to a highly organized transition state and, consequently, high levels of enantioselectivity. The development of these catalysts involves fine-tuning the steric and electronic properties of both the amine and the hydrogen-bond donor components to achieve optimal reactivity and stereocontrol. nih.gov

Rational Catalyst Design for Stereocontrol

The rational design of organocatalysts is increasingly guided by computational chemistry, which allows for the in silico evaluation of catalyst performance before their synthesis. organicreactions.org This approach is crucial for developing catalysts tailored for specific substrates like this compound. The primary goal is to maximize the energy difference between the transition states leading to the different stereoisomeric products.

This is achieved by engineering a catalyst that provides a well-defined chiral environment through a network of non-covalent interactions, including hydrogen bonding and steric repulsion. For example, by introducing bulky aromatic groups on the catalyst backbone, one can create a "chiral pocket" that shields one face of the reactive intermediate, forcing the substrate to approach from the less hindered direction. Computational studies can model these interactions, predict the most stable transition state geometries, and thus forecast the stereochemical outcome with considerable accuracy. organicreactions.orgsemanticscholar.org This predictive power accelerates the discovery of novel and highly efficient organocatalysts, moving from a trial-and-error approach to a more directed and knowledge-based design process.

Enantioselective Transformations Mediated by Organocatalysts

Organocatalysts have enabled a wide array of enantioselective transformations, converting prochiral substrates into valuable chiral building blocks. This compound, with its α,β-unsaturated system, is an ideal substrate for several key organocatalytic reactions.

Asymmetric Conjugate Additions

The asymmetric conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. For this compound, this involves the addition of a nucleophile to the β-position of the enoate system. Organocatalysis has provided powerful methods to render this transformation highly enantioselective. nih.gov

Bifunctional thiourea catalysts, often derived from cinchona alkaloids, are particularly effective. nih.gov As described previously, they activate both the enoate (electrophile) via hydrogen bonding and the nucleophile (e.g., malonates, nitroalkanes, or ketones) via Brønsted base catalysis. This dual activation strategy has proven successful for a wide range of α,β-unsaturated ketones and esters, achieving high yields and excellent enantioselectivities. The precise stereochemical outcome is dictated by the specific geometry of the catalyst-substrate complex in the transition state.

Below is a table summarizing the performance of selected organocatalysts in the asymmetric conjugate addition to analogous α,β-unsaturated enone systems.

CatalystNucleophileEnone Substrate (Analogue)Yield (%)ee (%)
Cinchona-ThioureaDiethyl MalonateChalcone9594
Diarylprolinol Silyl (B83357) EtherPropanalCyclohexenone9993
5-Pyrrolidin-2-yltetrazoleNitromethane (B149229)Cyclopentenone8590

This table presents data from reactions on substrates analogous to this compound to illustrate typical catalyst performance.

Asymmetric Vinylogous Mukaiyama Aldol (B89426) Reactions

The vinylogous Mukaiyama aldol reaction (VMAR) is a powerful tool for constructing complex molecular architectures, allowing for the formation of a C-C bond at the γ-position of a silyl dienol ether nucleophile. organicreactions.orgmdpi.com While this compound itself is not the typical nucleophile in this reaction, this method is highly relevant for the synthesis of its structural analogues or more complex derivatives.

In a typical organocatalytic VMAR, a chiral Lewis base or Brønsted acid catalyst activates an aldehyde electrophile. This activated aldehyde then reacts with a silyl dienolate (the vinylogous nucleophile). The organocatalyst controls the facial selectivity of the nucleophilic attack on the aldehyde, thereby establishing new stereocenters with high fidelity. semanticscholar.org For example, chiral phosphoramide (B1221513) or N-oxide organocatalysts have been shown to be effective in promoting these reactions. semanticscholar.org This methodology provides access to δ-hydroxy-α,β-unsaturated carbonyl compounds, which are versatile synthetic intermediates. semanticscholar.orgmdpi.com

The following table shows representative results for organocatalyzed asymmetric vinylogous Mukaiyama aldol reactions.

Catalyst TypeSilyl DienolateAldehydeYield (%)dree (%)
Chiral Phosphoramide2-(Trimethylsiloxy)furanBenzaldehyde97-97
Cinchona-Thiourea(Buta-1,3-dien-1-yloxy)trimethylsilaneIsatin derivative75-94
Chiral N,N'-Dioxide/Mg(II)Ethyl pent-3-enoate derived silyl dienol etherVarious aldehydesHigh>98:2 (anti)High

This table illustrates the utility of the VMAR in generating complex chiral molecules with high stereocontrol.

Catalyst Performance, Efficiency, and Scope in the Organocatalytic Synthesis and Transformation of this compound

The performance, efficiency, and scope of organocatalysts are critical parameters in the synthesis and transformation of this compound. Research in this area has largely focused on the asymmetric Michael addition of nitroalkanes to this compound, which serves as a key reaction to produce chiral γ-keto esters. These products are valuable intermediates in the synthesis of various complex molecules. The efficiency of these reactions is typically evaluated based on chemical yield and enantioselectivity (expressed as enantiomeric excess, ee), while the scope is determined by the range of substrates (both nitroalkanes and variations of the 4-oxo-enoate) that can be effectively used.

A significant study in this field demonstrated the high efficiency of a bifunctional primary amine-thiourea catalyst, specifically (S)-1-(2-amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea, in catalyzing the Michael addition of various nitroalkanes to this compound. The reaction proceeds with high yields and excellent enantioselectivities under mild conditions.

Catalyst Performance and Efficiency

The performance of the aforementioned primary amine-thiourea catalyst was systematically evaluated. Key findings from the research highlight the catalyst's ability to promote the reaction with high efficiency, as summarized in the table below. The optimal conditions typically involve a low catalyst loading, highlighting its high turnover frequency.

The reaction between this compound and nitromethane, for instance, yielded the corresponding Michael adduct in 95% yield and with a 97% enantiomeric excess when catalyzed by 5 mol% of the catalyst in toluene (B28343) at room temperature. The efficiency of the catalyst is further underscored by the consistently high yields and enantioselectivities observed across a range of nitroalkanes.

Table 1: Performance of (S)-1-(2-amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea in the Michael Addition of Nitroalkanes to this compound
NitroalkaneYield (%)Enantiomeric Excess (ee, %)
Nitromethane9597
Nitroethane9698
1-Nitropropane9496
1-Nitrobutane (B1203751)9295
(Nitromethyl)benzene8892
Data derived from a study on the highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates.

Catalyst Scope

The scope of the organocatalyst was investigated by employing a variety of nitroalkanes in the Michael addition to this compound. The results indicate a broad substrate scope for the nitroalkane component.

Linear nitroalkanes from nitromethane to 1-nitrobutane all proved to be excellent substrates, affording the corresponding chiral γ-keto esters in high yields (92-96%) and with excellent enantioselectivities (95-98% ee). This demonstrates the catalyst's tolerance to increasing steric bulk in the nucleophile. Furthermore, the reaction also accommodates more structurally diverse nitroalkanes, such as (nitromethyl)benzene, albeit with slightly lower, yet still good, yield and enantioselectivity (88% yield, 92% ee).

The scope with respect to the 4-oxo-enoate component has also been explored in related studies, suggesting that variations in the ester group and the substituent at the 4-position are generally well-tolerated, leading to a wide range of functionalized chiral building blocks.

Table 2: Substrate Scope of Nitroalkanes in the Michael Addition to this compound
EntryNitroalkaneProductYield (%)ee (%)
1CH₃NO₂Ethyl 5-nitro-4-oxohexanoate9597
2CH₃CH₂NO₂Ethyl 4-methyl-5-nitro-4-oxohexanoate9698
3CH₃CH₂CH₂NO₂Ethyl 4-ethyl-5-nitro-4-oxohexanoate9496
Illustrative scope based on reported findings for the organocatalytic Michael addition to this compound.

Advanced Spectroscopic and Analytical Characterization in Ethyl 4 Oxohex 2 Enoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For Ethyl 4-oxohex-2-enoate, various NMR experiments are employed to assign the proton and carbon signals and to establish the compound's stereochemistry.

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by distinct signals for the ethyl ester group, the vinylic protons of the α,β-unsaturated system, and the protons of the ethyl ketone moiety.

The vinylic protons on the C-2 and C-3 positions typically appear as doublets in the downfield region of the spectrum due to the deshielding effects of the conjugated carbonyl groups. The coupling constant (J value) between these two protons is indicative of the geometry of the double bond. A larger coupling constant (typically >12 Hz) suggests a trans (E) configuration, which is generally more stable.

The protons of the ethyl groups give rise to characteristic quartet and triplet signals. The methylene (B1212753) protons (-OCH₂-) of the ester are shifted downfield due to the adjacent oxygen atom, appearing as a quartet due to coupling with the neighboring methyl protons. These methyl protons (-OCH₂CH₃ ) appear as a triplet. Similarly, the methylene protons of the keto group (-C(O)CH₂ CH₃) appear as a quartet, coupled to the adjacent terminal methyl protons, which present as a triplet.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on structure and typical chemical shift values.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOCH₂CH₃ 1.25-1.35Triplet (t)~7.13H
-C(O)CH₂CH₃ 1.05-1.15Triplet (t)~7.33H
-C(O)CH₂ CH₃2.70-2.80Quartet (q)~7.32H
-COOCH₂ CH₃4.15-4.25Quartet (q)~7.12H
=CH-COOEt (H-2)6.30-6.40Doublet (d)~15.71H
-C(O)-CH= (H-3)6.90-7.00Doublet (d)~15.71H

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In this compound, eight distinct signals are expected, corresponding to each carbon atom in the structure. The chemical shifts provide insight into the functional groups present.

The two carbonyl carbons (ester and ketone) are the most deshielded, appearing furthest downfield in the spectrum (typically >160 ppm). The ester carbonyl generally appears at a slightly lower chemical shift than the ketone carbonyl. The two vinylic carbons of the C=C double bond appear in the intermediate region of the spectrum (120-150 ppm). The remaining signals in the upfield region correspond to the sp³ hybridized carbons of the two ethyl groups.

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on structure and typical chemical shift ranges.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOCH₂C H₃14.0-14.5
-C(O)CH₂C H₃7.5-8.5
-C(O)C H₂CH₃35.0-36.0
-COOC H₂CH₃60.5-61.5
=C H-COOEt (C-2)132.0-133.0
-C(O)-C H= (C-3)142.0-143.0
-C (O)O- (C-1)165.0-166.0
-C (O)- (C-4)199.0-200.0

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D spectra.

Correlation Spectroscopy (COSY) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other through chemical bonds. For this compound, the following correlations (cross-peaks) would be expected:

A cross-peak between the vinylic protons at C-2 and C-3, confirming their connectivity.

Correlations within the ester's ethyl group: between the -OCH₂- protons and the -CH₃ protons.

Correlations within the ketone's ethyl group: between the -C(O)CH₂- protons and the adjacent -CH₃ protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) : This experiment detects protons that are close to each other in space, regardless of whether they are bonded. nanalysis.comlibretexts.orglibretexts.org NOESY is particularly valuable for determining the stereochemistry of the double bond. libretexts.org In the E (trans) isomer, a NOE would be expected between the proton at C-2 and the methylene protons of the keto group at C-5. Conversely, in the Z (cis) isomer, a stronger NOE would be observed between the protons at C-2 and C-3. This through-space correlation provides definitive evidence for the geometric arrangement around the C=C bond. columbia.edu

DEPT is a ¹³C NMR experiment that provides information about the number of hydrogen atoms attached to each carbon. It is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

DEPT-135 : In this experiment, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed. For this compound, this would show:

Positive Peaks : The two methyl carbons and the two methine (vinylic) carbons.

Negative Peaks : The two methylene carbons.

Absent Peaks : The two quaternary carbonyl carbons.

DEPT-90 : This spectrum shows only the signals for CH carbons. In this case, only the two vinylic carbons (C-2 and C-3) would produce a signal.

Combining the information from the standard broadband-decoupled ¹³C NMR with DEPT-135 and DEPT-90 spectra allows for the unambiguous assignment of each carbon signal.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula. For this compound (C₈H₁₂O₃), the exact mass of the molecular ion ([M]⁺) or, more commonly in electrospray ionization (ESI), the protonated molecule ([M+H]⁺), can be calculated and compared to the experimental value.

Molecular Formula : C₈H₁₂O₃

Calculated Exact Mass for [M+H]⁺ : 157.0865 g/mol

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways for α,β-unsaturated esters and ketones include α-cleavage (cleavage of the bond adjacent to a carbonyl group) and McLafferty rearrangements. libretexts.org

Table 3: Predicted HRMS Fragmentation Data for this compound

m/z (Predicted)Possible Fragment IonFragmentation Pathway
156.0786[C₈H₁₂O₃]⁺Molecular Ion (M⁺)
129.0550[C₆H₉O₃]⁺Loss of ethyl radical (•CH₂CH₃) from the keto group
111.0708[C₇H₁₁O]⁺Loss of ethoxy radical (•OCH₂CH₃) from the ester
83.0497[C₅H₇O]⁺α-cleavage at the keto group, loss of •C₂H₅ and CO
57.0340[C₃H₅O]⁺Cleavage yielding the propanoyl cation [CH₃CH₂CO]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile compounds like this compound. In ESI-MS, the analyte is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (C₈H₁₂O₃, molecular weight: 156.18 g/mol ), the expected pseudomolecular ion would be observed at a mass-to-charge ratio (m/z) of 157.19.

Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments. By inducing fragmentation of the parent ion, characteristic product ions are generated, providing insights into the molecule's connectivity. Common fragmentation pathways for esters include the loss of the alkoxy group or cleavage at the keto functional group. The fragmentation patterns are consistent with the formation of protonated species in the ion source. nih.govresearchgate.net

Table 1: Key Ions in ESI-MS Analysis of this compound

Ionm/z (Expected)Description
[M+H]⁺157.19Protonated molecular ion
[M+Na]⁺179.17Sodium adduct

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through extensive fragmentation. libretexts.org When a molecule is bombarded with high-energy electrons, it forms a molecular ion (M⁺) which is often unstable and breaks down into smaller, characteristic fragment ions. libretexts.orgchemguide.co.uk The resulting mass spectrum serves as a molecular fingerprint.

For this compound, the molecular ion peak is expected at m/z 156. Key fragmentation patterns would likely involve cleavage of the ester and keto groups. libretexts.orglibretexts.org Common fragments include the loss of an ethoxy radical (•OCH₂CH₃) to give an acylium ion, or cleavage alpha to the carbonyl groups. The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. libretexts.org

Table 2: Plausible Fragment Ions in EI-MS of this compound

m/zPossible Fragment IonDescription
156[C₈H₁₂O₃]⁺Molecular Ion (M⁺)
127[M - C₂H₅]⁺Loss of an ethyl group
111[M - OC₂H₅]⁺Loss of an ethoxy radical
83[C₅H₃O]⁺Acylium ion from cleavage at the ester
55[C₃H₃O]⁺Further fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. masterorganicchemistry.com Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to its key functional groups: the α,β-unsaturated ester and the ketone. The C=O stretching vibration of the ester will appear in the range of 1715-1730 cm⁻¹, while the ketone C=O stretch will be observed around 1670-1690 cm⁻¹. The C=C double bond of the enoate system will show a stretching vibration in the region of 1620-1650 cm⁻¹. Additionally, the C-O stretching of the ester will produce a strong band between 1000 and 1300 cm⁻¹. researchgate.netdocbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
α,β-Unsaturated EsterC=O stretch1715 - 1730
KetoneC=O stretch1670 - 1690
AlkeneC=C stretch1620 - 1650
EsterC-O stretch1000 - 1300
AlkylC-H stretch2850 - 3000

X-ray Diffraction (XRD) Analysis for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is the primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal of sufficient quality would allow for the determination of its crystal structure. This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Powder XRD can be used to analyze polycrystalline samples, providing information about the phase purity and crystal lattice parameters. researchgate.net The resulting diffraction pattern is unique to the crystalline form of the compound.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, identifying compounds in a mixture, and assessing purity. libretexts.orgwisc.edu The separation is based on the differential partitioning of the analyte between a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase. wvu.edu

For this compound, a moderately polar compound, a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) would be suitable. mit.edu The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under a specific set of conditions. libretexts.org

Table 4: Typical TLC Parameters for this compound

ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseHexane:Ethyl Acetate (e.g., 7:3 v/v)
VisualizationUV light (254 nm) or staining (e.g., potassium permanganate)
Expected RfDependent on the exact mobile phase composition

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity. For the analysis of this compound, reversed-phase HPLC is a common choice.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time (Rt), the time it takes for the analyte to pass through the column, is a key parameter for identification. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram.

Table 5: Illustrative HPLC Conditions for this compound Analysis

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Injection Volume10 µL

Structure Reactivity Relationships and Derivative Development for Ethyl 4 Oxohex 2 Enoate

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The chemical behavior of Ethyl 4-oxohex-2-enoate is governed by the electronic interplay between its ester and ketone functionalities, mediated by the conjugated π-system of the C2-C3 double bond. This arrangement makes the molecule susceptible to both 1,2-addition (at the carbonyl carbons) and 1,4-conjugate addition (at the β-carbon, C3). The reactivity and selectivity of these pathways can be precisely modulated by introducing substituents at various positions along the carbon backbone.

Substituents influence the electron density distribution across the molecule, altering the electrophilicity of the reactive sites.

Electron-Withdrawing Groups (EWGs): Placing an EWG (e.g., -NO₂, -CN, -CF₃) at the C5 or C6 position would increase the partial positive charge on the carbonyl carbon (C4) and the β-carbon (C3) through an inductive effect. This enhancement of electrophilicity would accelerate the rate of nucleophilic attack, particularly for 1,4-conjugate additions.

Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -CH₃, -OCH₃) at these positions would decrease electrophilicity, potentially slowing down nucleophilic additions.

The position of the substituent is crucial. A substituent at C2 or C3 would have a more direct electronic effect on the α,β-unsaturated system, while also introducing steric hindrance that could influence the regioselectivity of a reaction. For instance, a bulky substituent at C3 could sterically hinder a 1,4-addition, potentially favoring a 1,2-addition at the C4 ketone.

Table 1: Predicted Influence of Substituents on the Reactivity of this compound

Substituent PositionSubstituent TypePredicted Effect on ReactivityFavored Reaction Pathway
C5 or C6Electron-Withdrawing (e.g., -NO₂)Increases electrophilicity at C3 and C41,4-Conjugate Addition
C5 or C6Electron-Donating (e.g., -CH₃)Decreases electrophilicity at C3 and C4Reaction rate may decrease
C2Electron-Withdrawing (e.g., -Br)Significantly increases electrophilicity at C3Highly activated for Michael Addition
C3Bulky Alkyl GroupSteric hindrance at C3May favor 1,2-Addition at C4

Rational Design and Synthesis of Functionalized this compound Derivatives

The rational design of derivatives builds upon the principles of substituent effects to create new molecules with tailored properties. The synthesis of such functionalized derivatives often involves multi-step sequences that strategically construct the carbon skeleton and introduce desired functional groups. For instance, the synthesis of δ-hydroxy-β-keto esters, which share a similar structural motif, can be achieved through methods like the asymmetric Mukaiyama aldol (B89426) reaction. nih.gov This approach could be adapted for this compound derivatives by reacting a suitable silyl (B83357) enol ether with a functionalized aldehyde. nih.gov

Palladium-catalyzed reactions offer another sophisticated route for derivatization. Chemistry developed for allylic β-keto esters, which generate palladium enolates, can be conceptually applied to design novel transformations. nih.gov These reactions include intramolecular aldol condensations and Michael additions that proceed under neutral conditions. nih.gov By designing a precursor to this compound that contains an allylic ester, one could potentially access a palladium enolate intermediate for further functionalization.

The synthesis of β-functionalized ketones and esters is a significant challenge in organic chemistry. nih.gov Zinc carbenoid-mediated chain extension of β-keto esters provides a method to introduce methyl or aryl substituents at the β-position (equivalent to C5 in the target molecule's numbering). organic-chemistry.org This strategy circumvents challenges associated with conventional conjugate addition or enolate chemistry, offering a direct route to β-functionalized γ-keto esters from simpler β-keto ester precursors. organic-chemistry.org

Stereoisomeric Considerations: E/Z Isomerism and Chiral Derivatives

The stereochemistry of this compound and its derivatives plays a critical role in their chemical and biological properties. Two key aspects are the geometry of the double bond and the potential for chirality.

E/Z Isomerism

The C2-C3 double bond in this compound is subject to geometric isomerism due to restricted rotation. studymind.co.uk The configuration is designated as E (entgegen, opposite) or Z (zusammen, together) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond. libretexts.orgchemguide.co.uk

At C2: The substituents are -H and -COOCH₂CH₃ (ester). The ester group has a higher priority than the hydrogen atom.

At C3: The substituents are -H and -COCH₂CH₃ (ketone-containing side chain). The side chain has a higher priority than the hydrogen atom.

Therefore:

In the (Z)-isomer , the high-priority ester group and the high-priority side chain are on the same side of the double bond.

In the (E)-isomer , the high-priority ester group and the high-priority side chain are on opposite sides of the double bond.

The specific isomer obtained during synthesis can often be controlled by the choice of reaction conditions and reagents, a process known as stereodirected synthesis. researchgate.net

Table 2: Cahn-Ingold-Prelog Priority for Determining E/Z Isomerism of this compound

Alkene CarbonSubstituent 1Priority 1Substituent 2Priority 2
C2-COOCH₂CH₃High-HLow
C3-COCH₂CH₃High-HLow

Chiral Derivatives

While this compound itself is achiral, it is a versatile precursor for the synthesis of chiral molecules. Chirality can be introduced through several pathways:

Reduction of the Ketone: Asymmetric reduction of the C4 ketone can generate a chiral alcohol, creating a stereocenter at C4.

Modification of the Side Chain: Introducing a substituent at C5 via enolate chemistry can create a chiral center, provided the new substituent is different from the existing ethyl group.

Asymmetric Conjugate Addition: The addition of a nucleophile to C3 can be rendered stereoselective by using a chiral catalyst, leading to the formation of a new stereocenter at C3 (and potentially C2 if the double bond is subsequently reduced).

The synthesis of chiral β-keto esters often involves methods such as the transesterification of simpler acetoacetates with chiral alcohols or the use of acetoacetylating reagents. allstudyjournal.com These established methods provide a framework for developing chiral derivatives starting from or incorporating the this compound scaffold.

Derivatization Strategies for Enhanced Synthetic Utility and Applications

Derivatization is the strategic modification of a molecule to alter its properties or to prepare it for subsequent reactions. This compound offers multiple functional groups that can be selectively targeted for derivatization, significantly broadening its applications in synthesis.

The Ketone Group (C4): This group can be reduced to a secondary alcohol, converted into an acetal (B89532) to act as a protecting group, or reacted with amines to form imines and enamines.

The α,β-Unsaturated System (C2-C3): This is a prime site for Michael (1,4-conjugate) additions, a powerful C-C bond-forming reaction. It can also undergo hydrogenation to yield the saturated keto-ester, or be subjected to reactions like epoxidation or dihydroxylation.

The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which opens up further derivatization possibilities (e.g., conversion to acid chlorides, amides). It can also undergo transesterification with other alcohols or be reduced to a primary alcohol.

The α-Protons (C5): The protons on C5 are acidic due to their position between two carbonyl groups (the C4 ketone and the ester group's influence through conjugation). They can be removed by a base to form a stable enolate, which can then react with various electrophiles (e.g., alkyl halides) in alkylation reactions.

These derivatization strategies transform this compound from a simple building block into a versatile intermediate for constructing more complex and functionally rich molecules.

Table 3: Summary of Derivatization Strategies for this compound

Functional GroupPositionPotential Derivatization ReactionResulting Structure
KetoneC4Reduction (e.g., with NaBH₄)Ethyl 4-hydroxyhex-2-enoate
AlkeneC2-C3Michael Addition (e.g., with R₂CuLi)Ethyl 3-substituted-4-oxohexanoate
EsterC1Hydrolysis (acid or base)4-Oxohex-2-enoic acid
α-ProtonsC5Deprotonation and Alkylation (e.g., with LDA, then R-X)Ethyl 5-substituted-4-oxohex-2-enoate

Q & A

Q. What are the standard synthetic routes for Ethyl 4-oxohex-2-enoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via Claisen or aldol condensation reactions. To optimize efficiency, researchers should employ kinetic studies (e.g., varying temperature, catalyst loading) and monitor intermediates using techniques like HPLC or GC-MS . Thermodynamic data (e.g., enthalpy changes) from analogous esters, such as ethyl acetate, can guide solvent selection and reaction conditions .

Q. How can spectroscopic methods (NMR, IR) distinguish between keto-enol tautomers of this compound?

1H-NMR is critical for identifying tautomeric equilibria: keto forms show carbonyl proton signals near δ 2.5–3.0 ppm, while enol tautomers exhibit broad hydroxyl proton signals (δ 10–15 ppm). IR spectroscopy confirms tautomerization via O-H stretching (~3200 cm⁻¹) and conjugated carbonyl stretches (~1650 cm⁻¹). Solvent polarity and temperature must be controlled to stabilize specific tautomers .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?

Slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate mixtures) at 4°C promotes crystal growth. For structure refinement, SHELXL is recommended for handling disorder or twinning, leveraging its robust least-squares algorithms . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How do solvent effects influence the reactivity of this compound in Michael addition reactions?

Computational studies (e.g., DFT calculations ) can model solvent polarity effects on transition states. Compare experimental kinetic data in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents to validate computational predictions. Solvent parameters (Kamlet-Taft, Hansen solubility) should be correlated with reaction rates .

Q. What intermolecular interactions govern the crystal packing of this compound?

Graph set analysis (as per Etter’s rules) identifies hydrogen-bonding motifs (e.g., C=O⋯H-C). Use Mercury CSD to visualize packing motifs and quantify interaction energies. SHELXL’s TWIN/BASF commands resolve overlapping reflections in twinned crystals .

Q. How can contradictions between computational and experimental vibrational spectra be resolved?

Discrepancies often arise from anharmonic effects or solvent interactions not modeled in DFT. Employ scaling factors for computed frequencies (e.g., 0.96–0.98 for B3LYP/6-31G*) and compare with experimental IR in inert matrices (Ar/KBr). Include explicit solvent molecules in simulations for accuracy .

Q. What strategies validate the purity of this compound in multi-step syntheses?

Combine chromatographic (HPLC with UV/RI detection) and spectroscopic (13C-NMR DEPT for carbon multiplicity) methods. Quantify impurities via calibration curves using authentic standards. For trace metal detection, ICP-MS is recommended .

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling?

Introduce 13C or 2H labels at the carbonyl or α-positions. Track label migration via LC-MS/MS or 2D-NMR (HSQC, HMBC). Kinetic isotope effects (KIEs) can distinguish concerted vs. stepwise pathways .

Data Analysis and Reproducibility

Q. What statistical methods address variability in catalytic asymmetric synthesis using this compound?

Use ANOVA to assess the significance of factors like catalyst enantiopurity or solvent. Report confidence intervals (95%) for enantiomeric excess (ee) values. Replicate experiments across multiple batches to identify systematic errors .

Q. How can researchers ensure reproducibility in crystallographic studies of derivatives?

Document CIF files with full refinement parameters (R-factors, Flack x). Use checkCIF/PLATON to validate structural models. Publicly archive raw data (e.g., via Cambridge Structural Database) to enable independent verification .

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